4-Chloro-5-nitrobenzimidazole

Description

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-5-nitro-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4ClN3O2/c8-6-5(11(12)13)2-1-4-7(6)10-3-9-4/h1-3H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJZUCIHBALRZOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=N2)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Strategic Importance of the Benzimidazole Scaffold

An In-depth Technical Guide to the Synthesis of 4-Chloro-5-nitrobenzimidazole

The benzimidazole core, a bicyclic system comprising fused benzene and imidazole rings, is universally recognized as a "privileged scaffold" in medicinal chemistry and drug discovery.[1][2] Its unique structural features, including its aromaticity, hydrogen bond donor-acceptor capabilities, and ability to engage in various non-covalent interactions, make it a versatile pharmacophore. A vast number of marketed drugs leverage this core for therapeutic applications ranging from anticancer and antimicrobial to antihypertensive and antiulcer agents.[1][3]

Within this esteemed class of compounds, substituted benzimidazoles serve as critical building blocks for synthesizing more complex and targeted molecular entities. This compound (CAS 1360891-62-8) is one such key intermediate, offering strategically positioned functional groups—a chloro atom and a nitro group—that allow for diverse downstream chemical modifications.[] The electron-withdrawing nature of these substituents significantly influences the reactivity of the benzimidazole ring system, opening avenues for nucleophilic aromatic substitution and reduction chemistries.

This guide provides a comprehensive, field-proven methodology for the synthesis of this compound, designed for researchers, chemists, and drug development professionals. We will move beyond a simple recitation of steps to elucidate the underlying chemical principles, the rationale for procedural choices, and the critical parameters that ensure a successful and reproducible synthesis.

Synthetic Strategy: A Retrosynthetic Approach

The cornerstone of benzimidazole synthesis is the condensation of an ortho-phenylenediamine (a benzene ring with two adjacent amino groups) with a one-carbon (C1) synthon.[5][6] The most direct and widely adopted method for preparing benzimidazoles unsubstituted at the C2 position is the Phillips condensation, which employs formic acid as the C1 source.

Our retrosynthetic analysis, therefore, identifies 4-chloro-5-nitro-1,2-phenylenediamine as the pivotal precursor. The primary challenge lies not in the final ring-closing reaction, but in the efficient and regioselective synthesis of this highly functionalized diamine. Our forward synthesis is strategically designed in a multi-step sequence starting from a commercially available and cost-effective material, 4-chloro-3-nitroaniline.

Overall Synthetic Workflow

The diagram below illustrates the complete synthetic pathway, which is designed to control the regiochemistry of substitution and functional group transformations with high fidelity.

Caption: Multi-step synthesis of this compound.

Part 1: Synthesis of the Key Precursor (4-Chloro-5-nitro-1,2-phenylenediamine)

The successful synthesis of the final product is entirely dependent on the high-fidelity preparation of its diamine precursor. Each step in this sequence is chosen to manage the powerful directing effects of the substituents and to ensure the selective transformation of functional groups.

Step 1: Protection of the Amine via Acetylation

Causality: The synthesis begins with 4-chloro-3-nitroaniline.[7][8] The free amino group is a potent activating group for electrophilic aromatic substitution and is highly susceptible to oxidation under the harsh acidic conditions required for nitration. To prevent unwanted side reactions and to precisely control the regioselectivity of the subsequent nitration step, the amine must be protected. Acetylation converts the amino group into a less activating, but still strongly ortho, para-directing, acetamido group.

Experimental Protocol:

-

To a stirred solution of 4-chloro-3-nitroaniline (1.0 eq) in glacial acetic acid (5 mL per gram of aniline), add acetic anhydride (1.2 eq) dropwise at room temperature.

-

Heat the reaction mixture to 80-90 °C and maintain for 1 hour.

-

Monitor the reaction to completion using Thin Layer Chromatography (TLC) (Eluent: 3:1 Hexane/Ethyl Acetate).

-

Upon completion, cool the mixture to room temperature and pour it slowly into a beaker of ice water with vigorous stirring.

-

The N-(4-chloro-3-nitrophenyl)acetamide product will precipitate as a solid.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry in vacuo. The product is typically of sufficient purity for the next step.

Step 2: Regioselective Nitration

Causality: With the amine protected, we can proceed with the introduction of a second nitro group. The regiochemical outcome is governed by the cumulative directing effects of the substituents on the ring:

-

Acetamido group: Strongly ortho, para-directing.

-

Chloro group: Weakly deactivating, ortho, para-directing.

-

Nitro group: Strongly deactivating, meta-directing.

The dominant directing influence is the acetamido group. Nitration will occur preferentially at the position ortho to it and meta to the existing nitro group, which is the C2 position. This yields the desired N-(4-chloro-2,5-dinitrophenyl)acetamide.

Experimental Protocol:

-

In a flask cooled in an ice-salt bath to 0 °C, slowly add N-(4-chloro-3-nitrophenyl)acetamide (1.0 eq) in small portions to concentrated sulfuric acid (4 mL per gram of acetamide), ensuring the temperature does not exceed 10 °C.

-

Prepare the nitrating mixture by adding concentrated nitric acid (1.1 eq) dropwise to concentrated sulfuric acid in a separate flask, also cooled to 0 °C.

-

Add the nitrating mixture dropwise to the solution of the acetamide over 30-45 minutes, maintaining the internal temperature between 0 and 5 °C.

-

After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 2 hours.

-

Carefully pour the reaction mixture onto crushed ice. The nitrated product will precipitate.

-

Filter the solid, wash extensively with cold water, and dry.

Step 3: Deprotection via Acid Hydrolysis

Causality: The protecting acetyl group must now be removed to regenerate the free amine, providing the dinitroaniline intermediate. Acid-catalyzed hydrolysis is a standard and efficient method for this transformation.

Experimental Protocol:

-

Suspend the crude N-(4-chloro-2,5-dinitrophenyl)acetamide (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid (3:1 v/v).

-

Heat the mixture to reflux (approx. 80-85 °C) for 2-3 hours until TLC analysis indicates the complete disappearance of the starting material.

-

Cool the reaction mixture and neutralize it carefully with a saturated solution of sodium bicarbonate.

-

The product, 4-chloro-2,5-dinitroaniline, will precipitate.

-

Filter the solid, wash with water, and dry. Recrystallization from ethanol can be performed if higher purity is required.

Step 4: Selective Reduction of the ortho-Nitro Group

Causality: This step is the most critical for forming the required ortho-phenylenediamine. We need to selectively reduce one of the two nitro groups. The Zinin reduction, using an aqueous solution of sodium sulfide (Na₂S), is a classic and highly effective method for selectively reducing a nitro group that is ortho to an amino group. The internal hydrogen bonding between the amino and the ortho-nitro group facilitates this selectivity.

Experimental Protocol:

-

Dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) (3.0 eq) in water.

-

In a separate flask, suspend 4-chloro-2,5-dinitroaniline (1.0 eq) in ethanol.

-

Heat the ethanolic suspension to reflux and add the aqueous sodium sulfide solution dropwise over 1 hour. A significant color change will be observed.

-

Maintain the reflux for 3-4 hours, monitoring the reaction progress by TLC.

-

After completion, cool the mixture and pour it into water. The product, 4-chloro-5-nitro-1,2-phenylenediamine, will precipitate.

-

Filter the crude product, wash with water, and dry. Purification is typically achieved by recrystallization from an ethanol/water mixture.

Part 2: Cyclization to this compound

Step 5: Phillips Condensation

Causality: The final step involves the condensation of the synthesized diamine with formic acid. This acid serves as the source of the C2 carbon of the benzimidazole ring. The reaction proceeds via an initial formylation of one amino group, followed by an intramolecular cyclization and dehydration to form the aromatic imidazole ring.

Mechanism of Phillips Condensation

Caption: Mechanism of the Phillips benzimidazole synthesis.

Experimental Protocol:

-

Place the 4-chloro-5-nitro-1,2-phenylenediamine (1.0 eq) and 90% formic acid (10 eq) in a round-bottom flask.

-

Heat the mixture to reflux (approx. 100-110 °C) for 4 hours.

-

Monitor the reaction by TLC until the starting diamine is consumed.

-

Cool the reaction mixture to room temperature and slowly pour it into ice water.

-

Neutralize the solution carefully by the dropwise addition of aqueous ammonia or sodium hydroxide solution until the pH is ~7-8. The product will precipitate.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry in vacuo.

-

The crude this compound can be purified by recrystallization from aqueous ethanol to yield the final product as a crystalline solid.

Data Summary

The following table summarizes the key transformations and expected outcomes for the synthesis. Yields are representative and may vary based on reaction scale and purification efficiency.

| Step | Starting Material | Key Reagents | Product | Expected Yield (%) |

| 1 | 4-Chloro-3-nitroaniline | Acetic Anhydride, Acetic Acid | N-(4-chloro-3-nitrophenyl)acetamide | 90-95% |

| 2 | N-(4-chloro-3-nitrophenyl)acetamide | HNO₃, H₂SO₄ | N-(4-chloro-2,5-dinitrophenyl)acetamide | 80-85% |

| 3 | N-(4-chloro-2,5-dinitrophenyl)acetamide | HCl, Ethanol | 4-Chloro-2,5-dinitroaniline | 90-95% |

| 4 | 4-Chloro-2,5-dinitroaniline | Na₂S·9H₂O, Ethanol/H₂O | 4-Chloro-5-nitro-1,2-phenylenediamine | 70-75% |

| 5 | 4-Chloro-5-nitro-1,2-phenylenediamine | Formic Acid | This compound | 85-90% |

Conclusion

This guide outlines a robust and logical synthetic route to this compound from an inexpensive starting material. The strategy's success hinges on a disciplined approach to functional group management: initial protection of the reactive amine, controlled regioselective nitration, and a highly specific selective reduction to generate the key ortho-phenylenediamine precursor. The final cyclization is a classic, high-yielding transformation. By understanding the causality behind each step, researchers can troubleshoot and optimize this synthesis, reliably producing this valuable intermediate for applications in drug discovery and materials science.

References

-

Benzimidazole synthesis - Organic Chemistry Portal. Available at: [Link]

-

Direct Synthesis of Benzimidazoles by Dehydrogenative Coupling of Aromatic Diamines and Alcohols Catalyzed by Cobalt - Weizmann Research Portal. Available at: [Link]

-

Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones | Organic Letters - ACS Publications. Available at: [Link]

-

Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives - Scholars Research Library. Available at: [Link]

-

Direct Synthesis of Benzimidazoles by Dehydrogenative Coupling of Aromatic Diamines and Alcohols Catalyzed by Cobalt | ACS Catalysis - ACS Publications. Available at: [Link]

-

Review of synthesis process of nitrobenzimidazole derivatives - Taylor & Francis. Available at: [Link]

-

Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC - NIH. Available at: [Link]

-

Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed. Available at: [Link]

- Purification of 2-chloro-5-nitrobenzaldehyde or acetals thereof - Google Patents.

- Preparation method of 5-chlorine-1-methyl-4-nitro iminazole - Google Patents.

Sources

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 5. Benzimidazole synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Page loading... [guidechem.com]

- 8. 4-Chloro-3-nitroaniline | 635-22-3 [sigmaaldrich.com]

An In-depth Technical Guide to 4-Chloro-5-nitrobenzimidazole: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of 4-Chloro-5-nitrobenzimidazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. We delve into its core chemical and physical properties, analyze its spectral characteristics, and present a detailed examination of its synthesis and reactivity. Furthermore, this guide explores the compound's role as a privileged scaffold in drug development, supported by established experimental protocols and safety guidelines. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a deep, practical understanding of this versatile building block.

Core Physicochemical Properties

This compound is a substituted aromatic heterocycle. The benzimidazole core, a fusion of benzene and imidazole rings, is a foundational structure in numerous biologically active molecules, including Vitamin B12.[1] The addition of a chloro and a nitro group to the benzene ring significantly modifies the electronic properties and reactivity of the molecule, making it a valuable intermediate for further chemical elaboration. The electron-withdrawing nature of both substituents enhances the acidity of the N-H proton and influences the susceptibility of the aromatic ring to nucleophilic substitution.

Chemical Structure

The structural arrangement of this compound is critical to its chemical behavior.

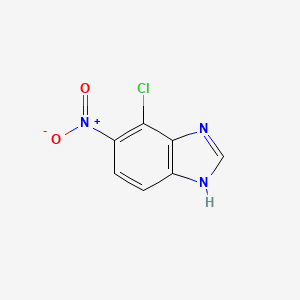

Caption: Chemical structure of 4-Chloro-5-nitro-1H-benzimidazole.

Summary of Properties

The fundamental properties of this compound are summarized below. These values are critical for designing experiments, including reaction setup, solvent selection, and purification strategies.

| Property | Value | Source |

| CAS Number | 1360891-62-8 | [][3][4] |

| Molecular Formula | C₇H₄ClN₃O₂ | [][3] |

| Molecular Weight | 197.58 g/mol | [][3] |

| IUPAC Name | 4-chloro-5-nitro-1H-benzimidazole | [] |

| Appearance | Solid (form may vary) | [5] |

| Canonical SMILES | C1=CC(=C(C2=C1NC=N2)Cl)[O-] | [] |

Spectroscopic Profile: An Interpretive Analysis

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the three aromatic protons and the N-H proton. The proton on the imidazole ring (C2-H) would likely appear as a singlet downfield (>8.0 ppm). The two protons on the benzene portion of the ring would exhibit coupling, with their chemical shifts influenced by the anisotropic effects of the chloro and nitro groups. For the related 5-nitrobenzimidazole, aromatic protons appear between 7.7 and 8.5 ppm.[6]

-

¹³C NMR Spectroscopy : The carbon spectrum should display seven distinct signals for the seven carbon atoms in the aromatic system. The chemical shifts will be heavily influenced by the attached heteroatoms and substituents. Carbons bonded to the nitro and chloro groups would be significantly shifted. In 5-nitrobenzimidazole nitrate, carbon signals are observed across the aromatic region.[7]

-

Infrared (IR) Spectroscopy : The IR spectrum provides a clear fingerprint of the functional groups present. Key expected absorption bands include:

-

N-H Stretching: A broad band around 3100-3400 cm⁻¹, characteristic of the imidazole N-H bond.[8][9]

-

N-O Stretching (Nitro Group): Two strong, sharp bands are anticipated around 1500-1560 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).[8][9]

-

C=N Stretching: A band in the 1600-1640 cm⁻¹ region, corresponding to the imidazole ring.[8][9]

-

C-Cl Stretching: A signal in the fingerprint region, typically between 600-800 cm⁻¹.

-

-

Mass Spectrometry : The mass spectrum should show a molecular ion peak (M⁺) at m/z 197. The presence of chlorine would result in a characteristic isotopic pattern for the molecular ion, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak.

Synthesis and Reactivity

The synthesis of substituted benzimidazoles is a well-established area of organic chemistry. These methods provide a reliable and validated pathway to access compounds like this compound.

General Synthesis Strategy

A prevalent method for synthesizing the benzimidazole core involves the condensation of an o-phenylenediamine derivative with a one-carbon electrophile, such as an aldehyde or carboxylic acid (or its derivative). For this compound, the logical precursor would be 4-chloro-5-nitro-1,2-phenylenediamine.

The synthesis can be visualized as a two-step logical flow: starting material selection followed by a cyclization reaction.

Caption: Logical workflow for the synthesis of this compound.

This approach is supported by numerous literature precedents for the synthesis of variously substituted nitrobenzimidazoles.[1][10][11] A common variation involves the reaction of a diamine with an aldehyde in the presence of an oxidizing agent like sodium metabisulfite to facilitate the cyclization and aromatization in a single pot.[1][8]

Chemical Reactivity

The reactivity of this compound is dictated by its functional groups:

-

Imidazole N-H: The N-H proton is acidic and can be deprotonated with a base, allowing for N-alkylation or N-arylation, a common strategy for diversifying the benzimidazole scaffold.[1]

-

Aromatic Ring: The benzene ring is electron-deficient due to the potent withdrawing effects of the nitro group and the moderate withdrawing effect of the chloro group. This deactivation makes the ring less susceptible to electrophilic aromatic substitution but activates it for nucleophilic aromatic substitution (SₙAr), particularly of the chlorine atom.

-

Nitro Group: The nitro group can be reduced to an amine, providing a synthetic handle for introducing a wide array of new functional groups via diazotization or acylation. This transformation is a key step in building more complex drug-like molecules.

Role in Drug Discovery and Development

The benzimidazole scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets.[12] Marketed drugs containing this core structure are used to treat diverse conditions, including hypertension (e.g., Telmisartan), gastric ulcers (e.g., Omeprazole), and parasitic infections (e.g., Albendazole).[8][13]

This compound serves as a key building block for accessing novel therapeutic agents. The chloro and nitro substituents are not merely passive components; they are critical for tuning the molecule's steric and electronic properties and often serve as key pharmacophoric elements or as handles for further derivatization.

-

Antimicrobial and Anticancer Applications: The nitroaromatic moiety is a well-known feature in compounds with antimicrobial and anticancer activity.[1] The ability of the nitro group to undergo bioreduction in hypoxic environments, such as those found in solid tumors or anaerobic bacteria, can lead to the formation of cytotoxic reactive species.

-

Kinase Inhibition: Many kinase inhibitors feature a substituted heterocyclic core. The benzimidazole scaffold can act as a hinge-binding motif, and the substituents at the 4- and 5-positions can be modified to achieve potency and selectivity against specific kinases.

-

Anthelmintic Activity: Several 5-nitrobenzimidazole derivatives have shown significant anthelmintic activity.[13]

Representative Experimental Protocol: Synthesis of 2-Substituted-5-Nitrobenzimidazoles

To ensure trustworthiness and provide actionable insights, this section details a validated, self-contained protocol adapted from established literature for the synthesis of related benzimidazole derivatives.[8] This method demonstrates the condensation of a diamine with an aldehyde.

Objective: To synthesize a 2-substituted-5-nitro-1H-benzoimidazole derivative from 4-nitro-1,2-phenylenediamine and a substituted aromatic aldehyde.

Materials and Reagents

-

4-nitro-1,2-phenylenediamine

-

Substituted aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Dimethoxyethane (DME)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Ethyl acetate

-

Methanol

-

Ice

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Stirring plate and magnetic stirrer

-

TLC plates (silica gel)

Step-by-Step Procedure

Caption: Experimental workflow for the synthesis of 2-substituted-5-nitrobenzimidazoles.

-

Initial Mixing: In a round-bottom flask, dissolve 0.004 moles of 4-nitro-1,2-phenylenediamine in a suitable amount of dimethoxyethane.[8]

-

Schiff Base Formation: Cool the mixture to 0°C in an ice bath. Add 1.01 equivalents of the desired aromatic aldehyde while stirring. Continue stirring at 0°C for 2 hours. Afterwards, reflux the mixture for 1 hour to facilitate the formation of the Schiff base intermediate.[8]

-

Cyclization: To the reaction mixture, add additional dimethoxyethane and 1.01 equivalents of sodium metabisulfite, which acts as the oxidant for cyclization and aromatization.[8]

-

Reflux: Stir the mixture under reflux for approximately 48 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 9:1 chloroform:methanol).[8]

-

Isolation: Upon completion, pour the reaction mixture into a beaker of ice-cold water to precipitate the product.[8]

-

Purification: Collect the solid precipitate by vacuum filtration. Wash the solid thoroughly with water and allow it to dry. The crude product can be further purified by recrystallization from methanol or by column chromatography on silica gel.[8]

Rationale: The choice of sodium metabisulfite as an oxidant is a key aspect of this protocol, as it facilitates the intramolecular cyclization of the Schiff base intermediate to form the stable aromatic benzimidazole ring system.[8] DME is used as a solvent due to its ability to dissolve the reactants and its suitable boiling point for the reflux conditions.

Safety and Handling

As a laboratory chemical, this compound and its precursors require careful handling. The following guidelines are based on safety data sheets for structurally related nitroaromatic and chlorinated compounds.

-

Personal Protective Equipment (PPE): Always wear appropriate protective gear, including safety goggles or a face shield, chemical-resistant gloves (e.g., nitrile), and a lab coat.[14][15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes. Wash hands thoroughly after handling.[14][16]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases, as it is incompatible with these materials.[5][14][17]

-

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[14][16]

-

Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. Seek medical attention if irritation occurs.[14][15]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, provide artificial respiration. Seek medical attention.[14][15]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[14][16]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[14][16]

Conclusion

This compound is a synthetically valuable building block with significant potential for applications in drug discovery and materials science. Its chemical properties, governed by the benzimidazole core and the electron-withdrawing chloro and nitro substituents, provide a versatile platform for creating diverse and complex molecular architectures. A thorough understanding of its physicochemical properties, reactivity, and handling requirements is essential for researchers aiming to leverage this compound in the development of novel, high-value molecules.

References

-

Kini, S. G., et al. (2012). Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. Scholars Research Library, J. Comput. Methods Mol. Des., 2(4):149-157. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Supporting information: Cyclization of o-Phenylenediamines by CO2 in the presence of H2 to the Synthesis of Benzimidazoles. Green Chemistry. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet for Nitrobenzene. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). An ammonium molybdate deposited amorphous silica coated iron oxide magnetic core-shell nanocomposite for the efficient synthesis of 2-benzimidazoles using hydrogen peroxide. Retrieved from [Link]

-

PubChem. (n.d.). 5-Nitrobenzimidazole. Retrieved from [Link]

-

Taylor & Francis. (2023). Review of synthesis process of nitrobenzimidazole derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements. Retrieved from [Link]

-

ResearchGate. (2023). Review of synthesis process of nitrobenzimidazole derivatives. Retrieved from [Link]

-

Al-Ostath, A., et al. (2022). Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents. RSC Advances. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 1-methyl-5-nitro-1H-benzimidazole. Retrieved from [Link]

-

Yuan, Y., et al. (2020). Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery. Mini Reviews in Medicinal Chemistry. Retrieved from [Link]

-

TSI Journals. (2022). Design, Synthesis of a Novel N-substituted Benzimidazole Derivatives. Retrieved from [Link]

-

NIST. (n.d.). Benzenamine, 4-chloro-2-nitro-. Retrieved from [Link]

-

PubChem. (n.d.). 4-Chloro-3-hydroxy-5-nitrobenzamide. Retrieved from [Link]

-

Royal Society of Chemistry. (2023). Recent achievements in the synthesis of benzimidazole derivatives. RSC Advances. Retrieved from [Link]

Sources

- 1. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1360891-62-8|this compound|BLD Pharm [bldpharm.com]

- 4. This compound [sigmaaldrich.com]

- 5. 5955-72-6 CAS MSDS (2-CHLORO-5-NITRO-1H-1,3-BENZIMIDAZOLE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. rsc.org [rsc.org]

- 7. 5-Nitrobenzimidazole nitrate(27896-84-0) 13C NMR [m.chemicalbook.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. rsc.org [rsc.org]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Recent Applications of Benzimidazole as a Privileged Scaffold in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]

- 14. fishersci.com [fishersci.com]

- 15. fishersci.com [fishersci.com]

- 16. assets.thermofisher.com [assets.thermofisher.com]

- 17. 5-Nitrobenzimidazole | 94-52-0 [chemicalbook.com]

An In-depth Technical Guide to 4-Chloro-5-nitrobenzimidazole

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Nitrobenzimidazole Scaffold

The benzimidazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of pharmacologically active compounds, including several marketed drugs.[1] Its structural similarity to naturally occurring purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, from anticancer and antimicrobial to antihypertensive and antiviral activities.[2] The introduction of a nitro group onto the benzimidazole core, as seen in 5-nitrobenzimidazole derivatives, further enhances its chemical reactivity and biological potential, making it a valuable building block in the synthesis of novel therapeutic agents.[3][4] This guide focuses on a specific, strategically substituted analogue: 4-Chloro-5-nitrobenzimidazole (CAS Number: 1360891-62-8) . The presence of both a chloro and a nitro group on the benzene ring is anticipated to significantly modulate the electronic properties and, consequently, the biological activity of the benzimidazole scaffold, presenting unique opportunities for drug design and development.

This document serves as a comprehensive technical resource, providing insights into the synthesis, physicochemical properties, potential applications, and safe handling of this compound. The information herein is curated to empower researchers in their quest for novel therapeutic discoveries.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of this compound is fundamental to its application in research and development. While extensive experimental data for this specific molecule is not widely published, we can predict its key characteristics based on its structure and data from analogous compounds.

| Property | Predicted Value/Information | Source/Basis |

| CAS Number | 1360891-62-8 | Commercial Suppliers |

| Molecular Formula | C₇H₄ClN₃O₂ | Calculated |

| Molecular Weight | 197.58 g/mol | Calculated |

| IUPAC Name | 4-chloro-5-nitro-1H-benzimidazole | Nomenclature Rules |

| Appearance | Expected to be a solid, likely pale yellow to brown | Analogy to nitroaromatic compounds |

| Solubility | Predicted to be soluble in polar organic solvents like DMSO and DMF | General solubility of benzimidazoles |

| Melting Point | Not reported; expected to be relatively high due to the rigid, planar structure and potential for intermolecular hydrogen bonding | Comparison with similar benzimidazole derivatives |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is crucial for the structural confirmation of synthesized this compound. The following are the expected key features in its NMR, IR, and Mass spectra.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectra of this compound are expected to be relatively simple due to the limited number of protons and carbons. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and nitro groups.

-

¹H NMR: Signals corresponding to the aromatic protons and the N-H proton of the imidazole ring are expected. The exact chemical shifts and coupling patterns would provide definitive information about the substitution pattern.

-

¹³C NMR: Resonances for the seven carbon atoms are anticipated. The carbons attached to the chloro and nitro groups, as well as the carbons of the imidazole ring, will exhibit characteristic chemical shifts.[5]

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is a valuable tool for identifying the functional groups present in a molecule.[6][7]

| Predicted Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3400-3200 | N-H Stretch | Imidazole |

| ~1600, ~1470 | C=C Stretch | Aromatic Ring |

| ~1530 and ~1350 | Asymmetric and Symmetric N-O Stretch | Nitro Group |

| ~800-700 | C-Cl Stretch | Aryl Halide |

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound.[6]

-

Molecular Ion Peak (M⁺): Expected at m/z ≈ 197 and 199 in a roughly 3:1 ratio, characteristic of the presence of a single chlorine atom.

-

Fragmentation: Fragmentation patterns would likely involve the loss of the nitro group (NO₂) and other characteristic cleavages of the benzimidazole ring.

Synthesis of this compound: A Strategic Approach

The synthesis of this compound can be logically approached through the condensation of a suitably substituted o-phenylenediamine with a one-carbon source. A plausible and efficient synthetic route would involve the cyclization of 3,4-diamino-6-chloronitrobenzene with an appropriate reagent. The synthesis of various 6-substituted 1H-benzimidazole derivatives from 4-chloro-o-phenylenediamine and 4-nitro-o-phenylenediamine has been reported, providing a strong basis for this proposed pathway.[8][9][10]

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on established methods for the synthesis of similar benzimidazole derivatives.[8][9]

Step 1: Synthesis of 3,4-Diamino-6-chloronitrobenzene (Precursor)

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-chloro-1,2-phenylenediamine in concentrated sulfuric acid at 0 °C.

-

Nitration: Slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise to the reaction mixture while maintaining the temperature below 5 °C.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., aqueous ammonia) to precipitate the product.

-

Purification: Filter the precipitate, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to obtain pure 3,4-diamino-6-chloronitrobenzene.

Step 2: Cyclization to this compound

-

Reaction Setup: In a round-bottom flask, combine the synthesized 3,4-diamino-6-chloronitrobenzene with an excess of formic acid.

-

Reflux: Heat the mixture to reflux for several hours.

-

Reaction Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and pour it into ice-cold water. The product should precipitate out of the solution.

-

Purification: Collect the solid by filtration, wash thoroughly with water to remove any remaining acid, and dry. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Applications in Drug Discovery and Medicinal Chemistry

The unique substitution pattern of this compound makes it an intriguing candidate for further exploration in drug discovery programs. The broader class of nitrobenzimidazoles has demonstrated a wide range of biological activities.[2][1]

Potential Therapeutic Areas

-

Anticancer Activity: Many benzimidazole derivatives exhibit potent anticancer properties through various mechanisms, including the inhibition of tubulin polymerization and interference with key signaling pathways.[8] The electron-withdrawing nature of the chloro and nitro groups in this compound could enhance its interaction with biological targets relevant to cancer.

-

Antimicrobial and Antifungal Activity: The benzimidazole scaffold is a well-established pharmacophore in antimicrobial and antifungal agents.[8][11] The nitro group, in particular, is a known feature in many antimicrobial drugs.

-

Antiparasitic Activity: Nitro-heterocyclic compounds are effective against a variety of parasites. The 5-nitrobenzimidazole core is a key component in several anthelmintic drugs.[3]

-

Antiviral Activity: Certain benzimidazole derivatives have shown promise as antiviral agents, including against viruses like HIV.[2]

Mechanism of Action: A Postulated View

While the specific mechanism of action for this compound has not been elucidated, we can hypothesize potential pathways based on related compounds.

Caption: Potential mechanisms of action for this compound.

Safety, Handling, and Storage

As with any chemical compound, particularly nitroaromatic compounds, proper safety protocols must be strictly followed when handling this compound.

Hazard Identification (Predicted)

-

Acute Toxicity: Likely to be harmful if swallowed, inhaled, or in contact with skin.

-

Skin and Eye Irritation: May cause skin and serious eye irritation.

-

Mutagenicity/Carcinogenicity: Some nitroaromatic compounds are suspected of being mutagenic or carcinogenic.

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.

-

Spill Management: In case of a spill, avoid generating dust. Absorb with an inert material and dispose of it as hazardous waste.

Storage Guidelines

-

Container: Store in a tightly sealed, properly labeled container.

-

Conditions: Keep in a cool, dry, and well-ventilated place, away from heat, sparks, and open flames.[12][13]

-

Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[14]

Conclusion and Future Perspectives

This compound represents a promising, yet underexplored, scaffold for the development of novel therapeutic agents. Its unique electronic properties, conferred by the chloro and nitro substituents, warrant further investigation into its biological activities. This technical guide provides a foundational framework for researchers to synthesize, characterize, and evaluate this compound. Future studies should focus on the experimental validation of its physicochemical properties, the optimization of its synthesis, and the comprehensive evaluation of its pharmacological profile across various disease models. The insights gained from such research could unlock the full therapeutic potential of this intriguing molecule.

References

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. 4-Chloronitrobenzene(100-00-5) 13C NMR [m.chemicalbook.com]

- 6. FTIR vs LC-MS: Detecting Pharmaceutical Impurities [eureka.patsnap.com]

- 7. benchchem.com [benchchem.com]

- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 12. utsc.utoronto.ca [utsc.utoronto.ca]

- 13. kegsmiths.com [kegsmiths.com]

- 14. cedrec.com [cedrec.com]

Topic: Strategic Selection of Starting Materials for the Synthesis of 4-Chloro-5-nitrobenzimidazole

An In-depth Technical Guide for Drug Development Professionals and Researchers

Abstract

4-Chloro-5-nitrobenzimidazole is a pivotal heterocyclic scaffold in medicinal chemistry, serving as a foundational building block for a variety of pharmacologically active agents. Its utility stems from the strategic placement of chloro and nitro substituents, which provide reactive handles for further molecular elaboration, and the inherent biological significance of the benzimidazole core.[1][2] This guide provides a comprehensive analysis of the synthetic pathways leading to this compound, with a primary focus on the critical evaluation of starting materials. We will dissect the core synthetic logic, from the foundational benzimidazole ring closure to the nuanced strategies for preparing the requisite substituted o-phenylenediamine precursor. Detailed, field-proven protocols, mechanistic insights, and comparative data are presented to empower researchers in making informed decisions for efficient and scalable synthesis.

The Core Synthetic Imperative: Benzimidazole Ring Formation

The construction of the benzimidazole ring system is a cornerstone of heterocyclic chemistry. The most direct and widely adopted method is the Phillips condensation, which involves the reaction of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions.[3][4] For the synthesis of this compound, which is unsubstituted at the C2 position, formic acid is the reagent of choice.

The reaction mechanism is initiated by the protonation of formic acid, enhancing its electrophilicity. One of the amino groups of the o-phenylenediamine precursor performs a nucleophilic attack on the activated carbonyl carbon. An intramolecular cyclization, driven by the second amino group, is followed by a dehydration cascade to yield the aromatic benzimidazole ring. This acid-catalyzed cyclocondensation is a robust and high-yielding transformation, making the synthesis of the correctly substituted o-phenylenediamine the principal strategic challenge.[5]

Primary Synthetic Route: The Precursor-Driven Approach

The most logical and efficient pathway to this compound hinges on the availability of its direct precursor: 4-chloro-5-nitro-1,2-phenylenediamine (CAS 67073-39-6).[6][7][8] This approach simplifies the final ring-closing step, allowing for a clean and predictable conversion to the target molecule.

Synthesis of the Key Precursor: 4-Chloro-5-nitro-1,2-phenylenediamine

The primary challenge lies in the regioselective synthesis of this key diamine. The most common laboratory-scale approach begins with a commercially available and less complex starting material, 4-chloro-1,2-phenylenediamine.

Pathway A: Direct Nitration of 4-Chloro-1,2-phenylenediamine

This is the most atom-economical route. 4-Chloro-1,2-phenylenediamine (CAS 95-83-0) serves as the starting material.[9][10][11] The core of this step is the electrophilic aromatic substitution (nitration) on the benzene ring.

-

Causality of Experimental Choices :

-

Directing Effects : The two amino groups are powerful activating, ortho-, para-directing groups, while the chloro group is a deactivating, yet also ortho-, para-directing group. The nitration must be controlled to achieve substitution at the C5 position, which is ortho to one amino group and meta to the other and the chloro substituent.

-

Reaction Conditions : The reaction is typically performed using a nitrating agent (e.g., nitric acid) in a strong acid solvent like sulfuric acid at low temperatures to control the reaction's exothermicity and prevent over-nitration or side reactions. The strong acid protonates the amino groups, converting them into deactivating ammonium (-NH3+) groups, which helps to moderate the reaction and influence regioselectivity.

-

Sources

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. Benzimidazole - Wikipedia [en.wikipedia.org]

- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 4-Chloro-5-nitro-o-phenylenediamine | C6H6ClN3O2 | CID 5702618 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-CHLORO-5-NITROBENZENE-1,2-DIAMINE | CAS 67073-39-6 [matrix-fine-chemicals.com]

- 8. 350660250 [thermofisher.com]

- 9. parchem.com [parchem.com]

- 10. pharmaffiliates.com [pharmaffiliates.com]

- 11. gfschemicals.com [gfschemicals.com]

A Technical Guide to the Structural Elucidation of 4-Chloro-5-nitrobenzimidazole

This in-depth technical guide provides a comprehensive framework for the structural elucidation of 4-chloro-5-nitrobenzimidazole, a heterocyclic compound of interest in medicinal chemistry and drug development.[1][2][3] This document is intended for researchers, scientists, and professionals in the field of drug development, offering not just procedural steps but the underlying scientific rationale for each analytical choice. Our approach emphasizes a self-validating system of protocols to ensure the highest degree of scientific integrity.

Introduction: The Significance of the Benzimidazole Scaffold

Benzimidazoles are a prominent class of heterocyclic compounds that form the core structure of numerous pharmaceuticals.[1][2] Their diverse biological activities, including antimicrobial, antiviral, and antitumor properties, make them a focal point in drug discovery.[1] The precise structural characterization of novel benzimidazole derivatives is a critical step in understanding their structure-activity relationships (SAR) and ensuring their purity and identity. This guide will walk through a systematic approach to confirm the structure of this compound.

Synthesis and Purification: Establishing the Foundation

The journey to structural elucidation begins with the synthesis of the target compound. A common and effective method for synthesizing substituted benzimidazoles is through the condensation of o-phenylenediamines with carboxylic acids or aldehydes.[4][5][6] For this compound, a logical synthetic route involves the reaction of 4-chloro-5-nitro-o-phenylenediamine with formic acid.

Experimental Protocol: Synthesis of this compound

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 4-chloro-5-nitro-o-phenylenediamine (1 equivalent) and formic acid (10 equivalents).

-

Reaction Conditions: Heat the mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Slowly pour the mixture into a beaker of ice-cold water with constant stirring.

-

Neutralization: Neutralize the solution by the dropwise addition of a saturated sodium bicarbonate solution until effervescence ceases and the pH is approximately 7.

-

Isolation: The solid precipitate is collected by vacuum filtration, washed with cold water, and dried under vacuum.

-

Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield pure this compound.

Spectroscopic Analysis: The Core of Structure Elucidation

A multi-faceted spectroscopic approach is essential for the unambiguous determination of the molecular structure. This involves the combined use of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[7][8][9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1] Both ¹H and ¹³C NMR are crucial for piecing together the carbon-hydrogen framework.

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, we expect to see signals corresponding to the aromatic protons and the N-H proton of the imidazole ring.

Expected ¹H NMR Data (in DMSO-d₆):

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |

| N-H | ~12.0-13.5 | broad singlet | 1H | - | The N-H proton of the imidazole ring is typically deshielded and appears as a broad singlet due to quadrupole broadening from the adjacent nitrogen and potential chemical exchange.[1] |

| H-7 | ~8.2-8.4 | doublet | 1H | ~8.5-9.0 | This proton is ortho to the nitro group, which is a strong electron-withdrawing group, causing a significant downfield shift. It will be coupled to H-6. |

| H-6 | ~7.8-8.0 | doublet | 1H | ~8.5-9.0 | This proton is coupled to H-7. |

| H-2 | ~8.5-8.7 | singlet | 1H | - | The proton at the C2 position of the imidazole ring is typically a singlet. |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

Expected ¹³C NMR Data (in DMSO-d₆):

| Carbon | Chemical Shift (δ, ppm) | Rationale |

| C-2 | ~140-145 | The C2 carbon of the imidazole ring is typically found in this region.[10] |

| Aromatic Carbons | ~110-150 | The exact shifts of the six aromatic carbons will be influenced by the chloro and nitro substituents. The carbons directly attached to the electron-withdrawing nitro group and the electronegative chlorine atom will be shifted downfield. |

-

Sample Weighing: Accurately weigh 5-10 mg of the purified this compound into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is a good choice for benzimidazole derivatives as it effectively dissolves them and allows for the observation of the N-H proton.[1]

-

Dissolution: Gently vortex or sonicate the tube to ensure complete dissolution of the sample.

-

Analysis: Acquire the ¹H and ¹³C NMR spectra on a spectrometer operating at an appropriate frequency (e.g., 400 or 500 MHz for ¹H).

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups within a molecule.

Expected IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity | Rationale |

| N-H Stretch | 3300-3500 | Medium, broad | Characteristic of the N-H bond in the imidazole ring. |

| Aromatic C-H Stretch | 3000-3100 | Medium | Typical for C-H bonds in an aromatic ring. |

| C=N Stretch | 1620-1640 | Medium | Corresponds to the carbon-nitrogen double bond within the imidazole ring. |

| N-O Asymmetric Stretch | 1500-1560 | Strong | Characteristic of the nitro group. |

| N-O Symmetric Stretch | 1330-1370 | Strong | Characteristic of the nitro group. |

| C-Cl Stretch | 700-800 | Strong | Indicative of the carbon-chlorine bond. |

-

Grinding: Grind a small amount (1-2 mg) of the dry sample with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure to form a thin, transparent pellet.

-

Analysis: Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.

Mass Spectrometry (MS): Determining the Molecular Weight and Formula

Mass spectrometry provides the molecular weight of the compound and, with high-resolution instruments, its elemental composition.

Expected Mass Spectrometry Data:

-

Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (C₇H₄ClN₃O₂), which is approximately 197.58 g/mol .[]

-

Isotope Pattern: Due to the presence of chlorine, the molecular ion peak will exhibit a characteristic M/M+2 isotope pattern with a ratio of approximately 3:1, corresponding to the natural abundance of ³⁵Cl and ³⁷Cl.

-

Fragmentation Pattern: The fragmentation pattern can provide further structural information. Common fragmentation pathways for benzimidazoles involve the loss of small molecules like HCN or cleavage of the imidazole ring.

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Injection: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

-

Analysis: Acquire the mass spectrum, ensuring to observe the molecular ion peak and its isotopic distribution. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Integrated Data Analysis: Building the Structural Puzzle

The true power of this multi-technique approach lies in the integration of all the spectroscopic data. The elucidation process is a logical workflow where each piece of information corroborates the others.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Novel Class of Benzimidazoles: Synthesis, Characterization and Pharmaceutical Evaluation [mdpi.com]

- 3. tandfonline.com [tandfonline.com]

- 4. benchchem.com [benchchem.com]

- 5. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. turkjps.org [turkjps.org]

- 8. researchgate.net [researchgate.net]

- 9. jbsr.pharmainfo.in [jbsr.pharmainfo.in]

- 10. rsc.org [rsc.org]

An In-depth Technical Guide to 4-Chloro-5-nitrobenzimidazole: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical characteristics of 4-Chloro-5-nitrobenzimidazole, a heterocyclic aromatic compound of interest in medicinal chemistry and drug development. While specific experimental data for this particular isomer is limited in publicly available literature, this document synthesizes information on its predicted properties, probable synthetic routes based on established benzimidazole chemistry, and potential applications extrapolated from related compounds.

Molecular and Physicochemical Profile

This compound, with the CAS number 1360891-62-8, possesses a molecular formula of C₇H₄ClN₃O₂ and a molecular weight of 197.58 g/mol .[][2] The presence of both a chloro and a nitro group on the benzimidazole scaffold significantly influences its electronic properties, reactivity, and potential biological activity.

Table 1: Core Physicochemical Properties of this compound

| Property | Value/Information | Source(s) |

| CAS Number | 1360891-62-8 | [][2] |

| Molecular Formula | C₇H₄ClN₃O₂ | [][2] |

| Molecular Weight | 197.58 g/mol | [][2] |

| IUPAC Name | 4-chloro-5-nitro-1H-benzimidazole | [] |

| Appearance | Predicted to be a solid at room temperature. | General knowledge of similar compounds |

| Melting Point | No experimental data available. Likely to be a high-melting solid, characteristic of substituted benzimidazoles. | Inferred from related compounds |

| Solubility | Expected to have low solubility in water and higher solubility in polar organic solvents like DMSO, DMF, and alcohols.[3][4][5] | Inferred from related benzimidazoles[3][4][5] |

| Stability | Stable under standard laboratory conditions. Should be stored away from strong oxidizing agents. | General knowledge of nitroaromatic compounds |

Chemical Structure:

Caption: Chemical structure of 4-Chloro-5-nitro-1H-benzimidazole.

Synthesis and Reactivity

Proposed Synthetic Pathway

A logical precursor for the synthesis of this compound would be 3-chloro-4-nitro-1,2-diaminobenzene. This intermediate, upon reaction with formic acid, would undergo cyclization to form the desired product.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol (Hypothetical):

-

Reaction Setup: To a solution of 3-chloro-4-nitro-1,2-diaminobenzene in a suitable solvent (e.g., a high-boiling point alcohol or water with a catalytic amount of acid), add an excess of formic acid.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture and neutralize it with a base (e.g., sodium bicarbonate or ammonia solution) to precipitate the product. The crude product can then be collected by filtration, washed with water, and purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Causality Behind Experimental Choices:

-

Choice of o-phenylenediamine: The specific substitution pattern on the o-phenylenediamine precursor dictates the final substitution pattern on the benzimidazole ring.

-

Use of Formic Acid: Formic acid is a simple and effective one-carbon synthon for the formation of the C2-unsubstituted benzimidazole ring.

-

Acid Catalysis: The reaction is typically acid-catalyzed to facilitate the nucleophilic attack of the amino groups on the carbonyl carbon of formic acid and the subsequent dehydration and cyclization.

-

Reflux Conditions: Heating is necessary to provide the activation energy for the condensation and cyclization reactions.

Reactivity Profile

The reactivity of this compound is governed by the interplay of the electron-withdrawing chloro and nitro groups and the nucleophilic and electrophilic centers of the benzimidazole ring system.

-

N-H Acidity: The N-H proton of the imidazole ring is acidic and can be deprotonated by a base to form the corresponding anion. This anion can then be alkylated or acylated to introduce substituents at the N1 or N3 position.

-

Electrophilic Aromatic Substitution: The benzene ring is deactivated towards electrophilic aromatic substitution due to the presence of the electron-withdrawing nitro and chloro groups.

-

Nucleophilic Aromatic Substitution: The chloro group at the 4-position may be susceptible to nucleophilic aromatic substitution, particularly with strong nucleophiles, activated by the ortho-nitro group.

Spectral Characterization (Predicted)

Table 2: Predicted Spectral Data

| Technique | Predicted Characteristics |

| ¹H NMR | Aromatic protons on the benzene ring would appear as a complex multiplet in the downfield region (typically δ 7.0-8.5 ppm). The C2-proton of the imidazole ring would likely appear as a singlet further downfield. The N-H proton would be a broad singlet, and its chemical shift would be highly dependent on the solvent and concentration. |

| ¹³C NMR | Aromatic carbons would resonate in the range of δ 110-150 ppm. The C2 carbon of the imidazole ring would be expected around δ 140-150 ppm. The carbons attached to the chloro and nitro groups would show characteristic shifts. |

| IR Spectroscopy | Characteristic peaks would include N-H stretching (around 3300-3400 cm⁻¹), aromatic C-H stretching (around 3000-3100 cm⁻¹), C=N and C=C stretching in the aromatic system (1500-1650 cm⁻¹), and strong asymmetric and symmetric stretching of the nitro group (around 1550 and 1350 cm⁻¹, respectively). The C-Cl stretch would appear in the fingerprint region. |

| Mass Spectrometry | The mass spectrum would show a molecular ion peak (M⁺) at m/z 197, along with an isotope peak at m/z 199 due to the presence of the chlorine-37 isotope. Fragmentation would likely involve the loss of the nitro group and cleavage of the imidazole ring. |

Applications in Drug Development and Research

Benzimidazole and its derivatives are a well-established class of compounds with a wide range of biological activities, making them privileged scaffolds in drug discovery.[6][7] While specific studies on this compound are scarce, its structural features suggest potential applications in several therapeutic areas. The presence of the nitro group, in particular, is a common feature in many antimicrobial and antiparasitic drugs.

Potential Areas of Investigation:

-

Antimicrobial and Antifungal Agents: Nitro-substituted heterocycles are known for their antimicrobial properties. This compound could be investigated for its activity against various bacterial and fungal strains.[7][9]

-

Antiparasitic Agents: The benzimidazole core is central to many anthelmintic drugs. The introduction of a nitro group could modulate this activity.

-

Anticancer Agents: Certain substituted benzimidazoles have shown promise as anticancer agents, and this derivative could be a starting point for the development of novel cytotoxic compounds.[7][9]

-

Kinase Inhibitors: The benzimidazole scaffold can act as a hinge-binding motif for various protein kinases, and derivatives can be designed as specific inhibitors.

Safety and Handling

Specific toxicology data for this compound is not available. However, based on the data for related nitroaromatic and chlorinated compounds, it should be handled with care in a laboratory setting.

General Safety Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound represents an interesting, yet underexplored, molecule within the vast family of benzimidazole derivatives. Its synthesis is feasible through established chemical routes, and its structural features suggest a range of potential biological activities. Future research should focus on the definitive synthesis and characterization of this compound, including the acquisition of detailed experimental data for its physicochemical and spectral properties. Subsequent biological screening could unveil its potential as a lead compound in various drug discovery programs, particularly in the areas of infectious diseases and oncology.

References

Sources

- 2. a2bchem.com [a2bchem.com]

- 3. acgpubs.org [acgpubs.org]

- 4. 4-Chloro-3-nitrobenzoic acid(96-99-1) IR Spectrum [chemicalbook.com]

- 5. 4-Chloronitrobenzene(100-00-5) IR Spectrum [m.chemicalbook.com]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. 1360891-62-8,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

4-Chloro-5-nitrobenzimidazole: A Versatile Scaffold for Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Power of the Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of biologically active compounds. These are known as "privileged structures" due to their inherent ability to interact with diverse biological targets. The benzimidazole core, a bicyclic aromatic heterocycle, is a quintessential example of such a scaffold.[1][2] Its structural resemblance to endogenous purines allows it to bind to a wide array of enzymes and receptors, making it a cornerstone in the development of therapeutics for cancer, hypertension, viral infections, and more.[1][3]

This guide focuses on a particularly valuable, yet underexplored, derivative: 4-Chloro-5-nitrobenzimidazole (CAS 1360891-62-8).[] This compound is not merely another benzimidazole; it is a strategically functionalized starting material designed for chemical diversification. The presence of a nitro group, a strong electron-withdrawing substituent, alongside a displaceable chloro atom, imbues the scaffold with a unique reactivity profile. This guide will provide a senior application scientist's perspective on the synthesis, key chemical transformations, and therapeutic applications stemming from this potent building block, offering field-proven insights and detailed experimental frameworks.

Core Compound Profile: Physicochemical and Spectroscopic Properties

A thorough understanding of the starting material is the bedrock of any successful synthetic campaign.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1360891-62-8 | [] |

| Molecular Formula | C₇H₄ClN₃O₂ | [] |

| Molecular Weight | 197.58 g/mol | [] |

| Appearance | Off-white to pale yellow powder | [5] |

| Solubility | Soluble in polar aprotic solvents (DMSO, DMF) | [6] |

Spectroscopic Signature: An Interpretive Analysis

-

¹H NMR: The proton NMR spectrum is expected to show three distinct signals in the aromatic region. The proton on the imidazole ring (C2-H) will likely appear as a singlet significantly downfield (>8.0 ppm). The two protons on the benzene ring will present as an AX system (two doublets), with chemical shifts influenced by the anisotropic effects of the chloro and nitro groups.

-

¹³C NMR: The carbon spectrum will display signals for the seven carbon atoms. The C2 carbon of the imidazole ring will be prominent. The carbons attached to the chloro and nitro groups (C4 and C5) will be significantly shifted, and their precise assignment would require advanced NMR experiments. Other aromatic carbons will appear in the typical 110-150 ppm range.[5]

-

Infrared (IR) Spectroscopy: The IR spectrum provides clear evidence of the key functional groups. Characteristic vibrational bands will include:

-

N-H Stretch: A broad peak around 3400-3300 cm⁻¹ for the imidazole N-H.[8]

-

Asymmetric NO₂ Stretch: A strong, sharp peak around 1520-1550 cm⁻¹.[7][8]

-

Symmetric NO₂ Stretch: Another strong peak around 1330-1350 cm⁻¹.[7]

-

C=N Stretch: A peak in the 1620-1640 cm⁻¹ region, characteristic of the imidazole ring.[8]

-

Synthesis of the Core Scaffold

The construction of the this compound ring is most efficiently achieved through the condensation of an appropriately substituted o-phenylenediamine with a one-carbon source, a cornerstone of benzimidazole synthesis.[9]

Experimental Protocol: Representative Synthesis of a Nitrobenzimidazole Scaffold

This protocol, adapted from the well-established Phillips condensation method, illustrates the synthesis of a 5-nitrobenzimidazole derivative from 4-nitro-o-phenylenediamine. The synthesis of the chloro-nitro analogue would follow a similar logic, starting from 3-chloro-4-nitro-1,2-phenylenediamine.[2][8]

Materials:

-

4-nitro-1,2-phenylenediamine

-

Aromatic aldehyde (e.g., 4-chlorobenzaldehyde)

-

Dimethoxyethane (DME)

-

Sodium metabisulfite (Na₂S₂O₅)

-

Methanol (for recrystallization)

Procedure:

-

Schiff Base Formation: In a round-bottom flask, suspend 4-nitro-1,2-phenylenediamine (1 equivalent) in DME. Cool the mixture to 0°C in an ice bath.

-

Add the substituted aromatic aldehyde (1.01 equivalents) to the cooled suspension.

-

Allow the mixture to stir at 0°C for 2 hours, then reflux for 1 hour to facilitate the formation of the Schiff base intermediate.

-

Cyclization: To the reaction mixture, add an additional volume of DME followed by sodium metabisulfite (1.01 equivalents), which acts as a mild oxidizing agent to drive the cyclization.

-

Stir the mixture under reflux for 48 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) (e.g., in a 9:1 chloroform:methanol solvent system).

-

Work-up and Purification: Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

-

Collect the solid precipitate by vacuum filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from methanol to yield the purified 2-substituted-5-nitrobenzimidazole.[8]

Causality and Justification: The initial reaction at low temperature followed by reflux controls the formation of the Schiff base. The use of sodium metabisulfite is a key step; it facilitates the oxidative cyclization to the stable aromatic benzimidazole ring system without requiring harsh or expensive oxidants.

Caption: Workflow for the synthesis of a 2-substituted 5-nitrobenzimidazole.

Key Synthetic Transformations: Unlocking Molecular Diversity

This compound is primed for a series of high-yield, strategic chemical modifications that allow for the rapid generation of compound libraries. The interplay between the N-H protons, the activated chloro group, and the reducible nitro group defines its synthetic utility.

N-Alkylation: Diversifying the Imidazole Core

The acidic N-H proton of the imidazole ring is readily deprotonated, allowing for the introduction of various side chains. This is one of the most common and powerful methods for modifying the scaffold's properties, such as solubility, cell permeability, and target engagement.

Experimental Protocol: General N-Alkylation

This protocol is adapted from established procedures for the alkylation of nitroimidazoles.[6]

Materials:

-

This compound (1.0 equiv)

-

Alkylating agent (e.g., benzyl bromide, ethyl iodide) (1.2-2.0 equiv)

-

Potassium carbonate (K₂CO₃) (1.5-2.0 equiv)

-

Anhydrous Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

Procedure:

-

Reaction Setup: To a solution of this compound (1.0 equiv) in anhydrous DMF, add potassium carbonate (1.5-2.0 equiv).

-

Stir the suspension at room temperature for 15-30 minutes to ensure deprotonation of the imidazole nitrogen.

-

Add the alkylating agent (1.2-2.0 equiv) dropwise to the mixture.

-

Heat the reaction to 50-60°C and stir until the starting material is consumed, as monitored by TLC.

-

Work-up: Cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Evaporate the solvent under reduced pressure. Purify the resulting crude residue by column chromatography on silica gel.[6]

Trustworthiness of the Protocol: This is a self-validating system. The reaction progress can be easily tracked by TLC, observing the disappearance of the more polar N-H starting material and the appearance of a less polar N-alkylated product. The use of a mild base like K₂CO₃ ensures that other functional groups are not affected.

Caption: General workflow for the N-alkylation of this compound.

Nucleophilic Aromatic Substitution (SNAr): Displacing the Chloro Group

The chloro substituent at the C4 position is activated for nucleophilic aromatic substitution by the potent electron-withdrawing effect of the nitro group at C5.[10] This allows for the introduction of a wide range of nucleophiles (amines, alcohols, thiols), providing a critical vector for molecular diversification.[11]

Experimental Protocol: Representative SNAr with an Amine

Materials:

-

This compound (1.0 equiv)

-

Amine nucleophile (e.g., morpholine, piperidine) (2.0-3.0 equiv)

-

Anhydrous solvent (e.g., DMSO, NMP)

Procedure:

-

Reaction Setup: Dissolve this compound in the chosen anhydrous solvent in a sealed reaction vessel.

-

Add the amine nucleophile (2.0-3.0 equivalents). The excess amine also acts as a base to neutralize the HCl generated.

-

Heat the mixture to 80-120°C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction by TLC or LC-MS. The reaction proceeds via a resonance-stabilized Meisenheimer complex intermediate.[11]

-

Work-up: After completion, cool the reaction and pour into water to precipitate the product.

-

Filter the solid, wash with water, and dry.

-

Purification: If necessary, purify the product by recrystallization or column chromatography.

Expertise and Causality: The choice of a high-boiling polar aprotic solvent like DMSO is critical; it effectively solvates the intermediate Meisenheimer complex, lowering the activation energy of this rate-limiting step.[10] The reaction is typically clean, as the C-Cl bond is the most electrophilic site on the benzene ring.

Caption: Mechanism and workflow for SNAr on this compound.

Suzuki Cross-Coupling: Forging C-C Bonds

The palladium-catalyzed Suzuki coupling is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl structures.[12] The chloro group on the benzimidazole ring can serve as the electrophilic partner in this reaction, coupling with a variety of organoboron reagents.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol is a generalized procedure based on standard Suzuki coupling conditions for aryl chlorides.[12][13]

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid or ester (1.1-1.5 equiv)

-

Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

-

Base (e.g., Cs₂CO₃ or K₂CO₃, 2.0-3.0 equiv)

-

Solvent system (e.g., 1,4-dioxane/water or DME/water)

Procedure:

-

Reaction Setup: To a reaction vessel, add this compound, the arylboronic acid, and the base.

-

Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent system and finally the palladium catalyst.

-

Reaction: Heat the mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Work-up: Cool the reaction, dilute with ethyl acetate, and filter through a pad of Celite to remove the palladium catalyst.

-

Wash the filtrate with water and brine, then dry over anhydrous Na₂SO₄.

-

Purification: Concentrate the organic layer and purify the residue by column chromatography.[14]

Authoritative Grounding: The catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation with the boronic acid (activated by the base), and reductive elimination to form the C-C bond and regenerate the catalyst.[12] The choice of ligand (e.g., dppf) is crucial for stabilizing the palladium catalyst and facilitating the challenging oxidative addition to the aryl chloride.

Caption: Workflow for Suzuki coupling of this compound.

Nitro Group Reduction: Gateway to Amino Derivatives

The nitro group is not just an activating group; it is a synthetic handle. Its reduction to an amino group opens up a vast new landscape of chemical possibilities, including amide bond formation, diazotization, and reductive amination. Selective reduction is key, as catalytic hydrogenation with Pd/C can often lead to undesired dehalogenation.

Experimental Protocol: Selective Nitro Group Reduction

This protocol uses iron powder in an acidic medium, a classic and reliable method for reducing nitro groups in the presence of aryl halides.[15]

Materials:

-

This compound (1.0 equiv)

-

Iron powder (Fe, 3.0-5.0 equiv)

-